molecular formula C6H5BrN2O2 B1280105 2-Bromo-5-methyl-3-nitropyridine CAS No. 23056-46-4

2-Bromo-5-methyl-3-nitropyridine

Cat. No.: B1280105
CAS No.: 23056-46-4
M. Wt: 217.02 g/mol
InChI Key: AESPBTFGZRRYRJ-UHFFFAOYSA-N
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Description

2-Bromo-5-methyl-3-nitropyridine is an organic compound with the molecular formula C6H5BrN2O2 It is a derivative of pyridine, characterized by the presence of a bromine atom at the second position, a methyl group at the fifth position, and a nitro group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methyl-3-nitropyridine typically involves the bromination of 5-methyl-3-nitropyridine. One common method includes the reaction of 5-methyl-3-nitropyridine with bromine in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out at room temperature and monitored until the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-methyl-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 2-Bromo-5-methyl-3-nitropyridine is unique due to the specific positioning of its substituents, which imparts distinct reactivity and properties compared to its analogs. For example, the presence of a methyl group at the fifth position can influence the steric and electronic environment of the molecule, affecting its reactivity in substitution and reduction reactions .

Biological Activity

2-Bromo-5-methyl-3-nitropyridine is a heterocyclic compound belonging to the nitropyridine family, known for its diverse biological activities and chemical reactivity. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly in antimicrobial and anticancer domains. This article provides an in-depth analysis of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₅BrN₂O₂, with a molecular weight of 202.02 g/mol. The structure features a bromine atom at the 2-position, a methyl group at the 5-position, and a nitro group at the 3-position of the pyridine ring. This arrangement contributes to its unique reactivity profiles and biological interactions.

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Nitration of 2-Bromo-5-methylpyridine : This involves treating 2-bromo-5-methylpyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid.
  • Bromination of 5-Methyl-3-nitropyridine : This method utilizes bromine or brominating agents to introduce the bromine atom into the aromatic system.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with essential metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that this compound can induce apoptosis in cancer cells through several mechanisms:

  • Inhibition of Cell Proliferation : It has been shown to reduce cell viability in various cancer cell lines by inducing cell cycle arrest.
  • Reactive Oxygen Species (ROS) Generation : The nitro group may facilitate the generation of ROS, leading to oxidative stress and subsequent cancer cell death.

The biological activity of this compound is believed to be mediated through several pathways:

  • Covalent Bond Formation : The bromine and nitro groups can interact with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity or disrupting cellular processes.
  • Redox Reactions : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, contributing to its antimicrobial and anticancer effects.

Study on Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various nitropyridines, including this compound. The compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics .

Study on Anticancer Properties

In another investigation reported in Cancer Letters, researchers explored the anticancer potential of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with this compound led to significant apoptosis and reduced tumor growth in xenograft models .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityNotable Features
This compoundHighModerateEffective against both bacteria and cancer cells
2-Iodo-5-methyl-3-nitropyridineModerateHighExhibits stronger anticancer properties
3-NitropyridineLowLowLess reactive compared to brominated derivatives

Properties

IUPAC Name

2-bromo-5-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESPBTFGZRRYRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60494244
Record name 2-Bromo-5-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23056-46-4
Record name 2-Bromo-5-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To concentrated HBr (48%, 28.6 mL) was added 5-methyl-3-nitro-pyridin-2-ylamine (5 g, 32.6 mmol) in portions at 0° C. temperature with stirring. The mixture was stirred until the internal temperature reached to −10° C., then bromine was added drop wise. A solution of NaNO2 (7.6 g, 110.84 mmol) in water (11 mL) was added slowly to maintain the reaction mixture temperature below 0° C. The dark mixture (gas evolution was observed) was stirred for 1 h at 0° C. then was carefully treated (slow addition) with a solution of NaOH (12 g, 300 mmol) in water (17 mL) while maintaining the internal temperature below 20° C. The mixture was stirred for an additional 1 h, then was filtered, dried under vacuum for 6 h and purified by recrystallization using 95% EtOH to get pure 2-bromo-5-methyl-3-nitro-pyridine (1.96 g) as yellow solid in 28% first crop yield. ESMS m/z (relative intensity): 217 (M+H)+ (100).
Name
Quantity
28.6 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7.6 g
Type
reactant
Reaction Step Three
Name
Quantity
11 mL
Type
solvent
Reaction Step Three
Name
Quantity
12 g
Type
reactant
Reaction Step Four
Name
Quantity
17 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

POBr3 (222.8 g, 0.78 mol) was added in portions to 2-hydroxy-5-methyl-3-nitropyridine (100 g, 0.65 mol) in DMF (500 mL) with stirring at 0-10° C. then the reaction mixture was stirred at 80° C. under nitrogen for 12 hours. Reaction mixture was cooled and poured into crushed ice (1 Kg), obtained solid was filtered, washed thoroughly with ice-cold water (2×500 mL), dried in a desiccator under high vacuum for one day to obtain 2-bromo-5-methyl-3-nitropyridine as yellow solid (121 g) in 86% yield. (M+H) Expected: 217; found 216.9.
Name
Quantity
222.8 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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